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molecular formula C12H15N3O B8574362 5-Amino-1H-indole-2-carboxylic acid propylamide

5-Amino-1H-indole-2-carboxylic acid propylamide

Cat. No. B8574362
M. Wt: 217.27 g/mol
InChI Key: FFDMGRBGLZBHQE-UHFFFAOYSA-N
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Patent
US08486984B2

Procedure details

To a solution of 5-nitro-1H-indole-2-carboxylic acid propylamide (2.94 g, 11.9 mmol) in EtOH (150 ml) a suspension of palladium on charcoal (10%, 1 g) in EtOH was added. The mixture was hydrogenated at atmospheric pressure. After filtration and removal of the solvents in vacuo the product was obtained as a yellow powder (2.46 mg, 95%).
Name
5-nitro-1H-indole-2-carboxylic acid propylamide
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:16]([O-])=O)=[CH:11][CH:10]=2)=[O:6])[CH2:2][CH3:3]>CCO.[Pd]>[CH2:1]([NH:4][C:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2)=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
5-nitro-1H-indole-2-carboxylic acid propylamide
Quantity
2.94 g
Type
reactant
Smiles
C(CC)NC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvents in vacuo the product

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)C=1NC2=CC=C(C=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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